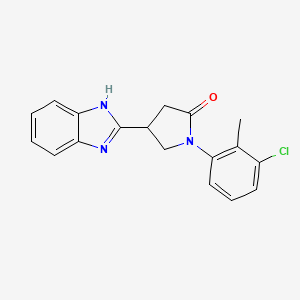
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound belongs to the class of carbamates and includes several functional groups, including fluoropyrimidine and pyrrolidine moieties, contributing to its unique reactivity.
作用機序
Target of Action
It contains a6-ethyl-5-fluoropyrimidin-4-yl moiety , which is a pyrimidine derivative. Pyrimidine derivatives are often used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .
Mode of Action
Pyrimidine derivatives often act by inhibiting the synthesis of DNA or RNA, thereby disrupting the growth and replication of cells .
Biochemical Pathways
Based on the known actions of similar pyrimidine derivatives, it may affect pathways related to dna or rna synthesis .
Result of Action
Based on the known actions of similar pyrimidine derivatives, it may lead to the disruption of cell growth and replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:
Formation of the Fluoropyrimidine Core: : The synthesis starts with the preparation of 6-ethyl-5-fluoropyrimidine, which can be achieved through fluorination reactions of ethyl pyrimidine derivatives.
Pyrrolidine Coupling: : The next step involves the introduction of the pyrrolidine ring. This is typically done using nucleophilic substitution reactions, where the fluoropyrimidine compound reacts with a suitable pyrrolidine derivative.
Sulfonylation: : Sulfonylation of the pyrrolidine derivative occurs with sulfonyl chloride under basic conditions, introducing the sulfonamide group.
Carbamate Formation: : Finally, the methyl carbamate group is introduced through the reaction of the sulfonylated intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable synthetic routes, optimizing reaction conditions to enhance yield and purity. Typically, large-scale reactions involve continuous flow techniques and automated reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions:
Oxidation: : This compound can be oxidized under strong oxidizing conditions, potentially altering the functional groups present.
Reduction: : Reduction reactions can target the sulfonyl or carbamate groups, leading to different products.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), methanol, acetonitrile.
Major Products
Oxidation: : Potential products include sulfone derivatives or modified carbamate groups.
Reduction: : Reduced forms may include altered pyrrolidine or modified sulfonyl groups.
Substitution: : Substituted derivatives with different functional groups on the aromatic ring.
科学的研究の応用
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has multiple research applications:
Chemistry: : It serves as a building block for complex organic synthesis and a model compound for studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific disease-related enzymes or pathways.
Industry: : Utilized in the development of new materials and chemical products, leveraging its unique reactivity.
類似化合物との比較
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: : Slightly different substituents leading to variations in reactivity.
Propyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: : Another analog with different chain length, affecting physical and chemical properties.
特性
IUPAC Name |
methyl N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c1-3-15-16(19)17(21-11-20-15)28-13-8-9-23(10-13)29(25,26)14-6-4-12(5-7-14)22-18(24)27-2/h4-7,11,13H,3,8-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMUHWBNSBSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811465.png)


![1-(5-methyl-1,2-oxazole-3-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2811469.png)



![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)
![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)

![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)

![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)
